5-chloro-3-(methoxymethyl)-1-methyl-1H-pyrazole-4-carbaldehyde
Overview
Description
5-chloro-3-(methoxymethyl)-1-methyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that features a pyrazole ring substituted with a chloro group, a methoxymethyl group, and a carbaldehyde group
Mechanism of Action
Target of Action
It’s worth noting that indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors .
Mode of Action
Related indole derivatives have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a complex interaction with cellular targets leading to diverse biological outcomes.
Biochemical Pathways
Related compounds such as indole derivatives have been associated with a wide range of biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Related indole derivatives have demonstrated a broad spectrum of biological activities, suggesting that this compound may also have diverse cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-(methoxymethyl)-1-methyl-1H-pyrazole-4-carbaldehyde typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazines and 1,3-diketones under acidic or basic conditions.
Introduction of the chloro group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Methoxymethylation: The methoxymethyl group can be introduced using methoxymethyl chloride in the presence of a base like sodium hydride.
Formylation: The formyl group can be introduced via Vilsmeier-Haack reaction using DMF and POCl3.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-chloro-3-(methoxymethyl)-1-methyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: 5-chloro-3-(methoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
Reduction: 5-chloro-3-(methoxymethyl)-1-methyl-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
5-chloro-3-(methoxymethyl)-1-methyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Research: It can be used as a probe to study biological pathways and mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-3-(hydroxymethyl)-1-methyl-1H-pyrazole-4-carbaldehyde
- 5-chloro-3-(methoxymethyl)-1-ethyl-1H-pyrazole-4-carbaldehyde
- 5-bromo-3-(methoxymethyl)-1-methyl-1H-pyrazole-4-carbaldehyde
Uniqueness
5-chloro-3-(methoxymethyl)-1-methyl-1H-pyrazole-4-carbaldehyde is unique due to the specific combination of substituents on the pyrazole ring, which can confer distinct chemical and biological properties. The presence of the methoxymethyl group, in particular, can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
5-chloro-3-(methoxymethyl)-1-methylpyrazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2/c1-10-7(8)5(3-11)6(9-10)4-12-2/h3H,4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCKIUHYSEOWFEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)COC)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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